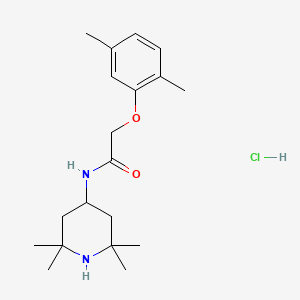![molecular formula C25H26N2O2S B3973816 1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3973816.png)
1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine
Descripción general
Descripción
1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine, commonly known as PFBP, is a psychoactive compound that belongs to the class of piperazine derivatives. PFBP has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic science.
Mecanismo De Acción
PFBP acts as a partial agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, anxiety, and stress. PFBP also has affinity for other serotonin receptors such as 5-HT2A and 5-HT2C. The exact mechanism of action of PFBP is not fully understood, but it is believed to modulate the activity of serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
PFBP has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. PFBP has also been shown to produce anxiolytic and antidepressant-like effects in some animal models. However, the exact biochemical and physiological effects of PFBP in humans are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFBP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. PFBP can also be used as a reference compound for the identification and quantification of PFBP in illicit drugs. However, PFBP has some limitations, including its complex synthesis process, limited availability, and potential safety concerns.
Direcciones Futuras
There are several future directions for the study of PFBP. One direction is to further investigate the mechanism of action of PFBP and its potential applications in the treatment of neurological disorders. Another direction is to develop new analytical methods for the identification and quantification of PFBP in illicit drugs. Finally, there is a need for further research on the safety and toxicity of PFBP in humans.
Aplicaciones Científicas De Investigación
PFBP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, PFBP has been investigated as a potential lead compound for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, PFBP has been used as a tool to study the function of serotonin receptors in the brain. In forensic science, PFBP has been identified as a new psychoactive substance that can be found in illicit drugs.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(phenylsulfanylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-29-23-13-11-22(12-14-23)26-15-17-27(18-16-26)25(28)21-9-7-20(8-10-21)19-30-24-5-3-2-4-6-24/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNHVGLWSJTDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3973738.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3973749.png)
![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)

![N-ethyl-3-{[(2-oxo-1,3-oxazolidin-3-yl)acetyl]amino}-N-phenylbenzamide](/img/structure/B3973772.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3973780.png)


![[4-(2-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3973805.png)
![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)